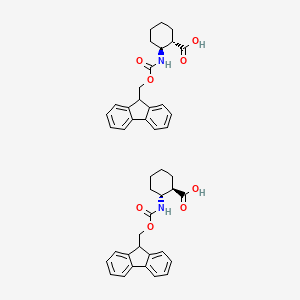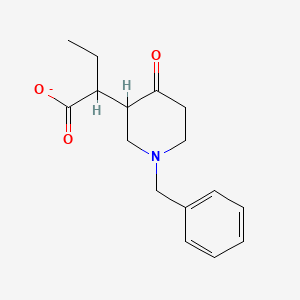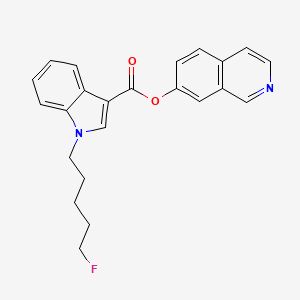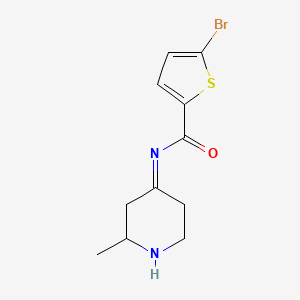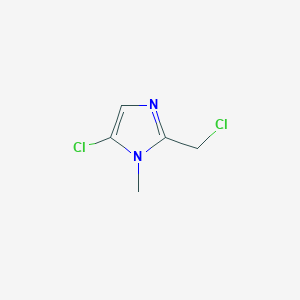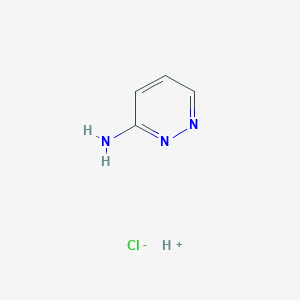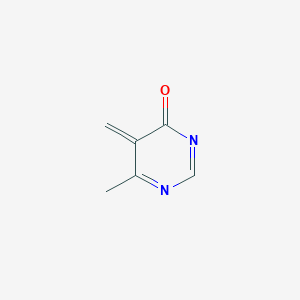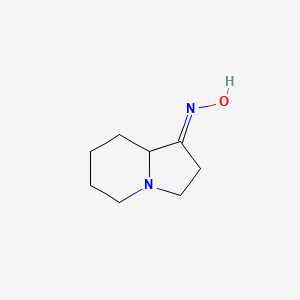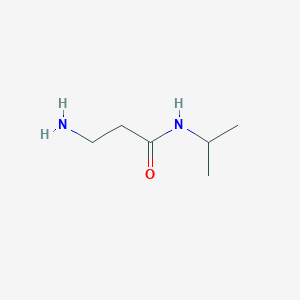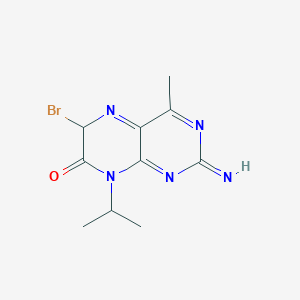
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is a chemical compound with a molecular weight of 298.14 g/mol . This compound is known for its unique structure, which includes a bromine atom, an imino group, and a pteridinone core. It is used in various scientific research applications due to its reactivity and selectivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one typically involves the use of bromine and other reagents to introduce the bromine atom into the pteridinone core. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of green chemistry principles, such as using environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve the use of dry solvents and controlled temperatures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pteridinone derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the bromine atom with other functional groups .
Wissenschaftliche Forschungsanwendungen
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and imino group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity . The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pteridinone derivatives with different substituents, such as:
- 6-chloro-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one
- 6-fluoro-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one
Uniqueness
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity characteristics. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C10H12BrN5O |
|---|---|
Molekulargewicht |
298.14 g/mol |
IUPAC-Name |
6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one |
InChI |
InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4,7,12H,1-3H3 |
InChI-Schlüssel |
WMQRBILBWMYKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=N)N=C2C1=NC(C(=O)N2C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



